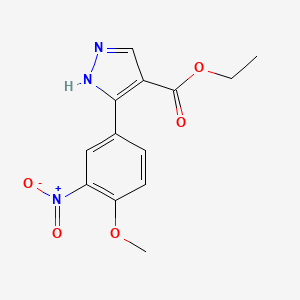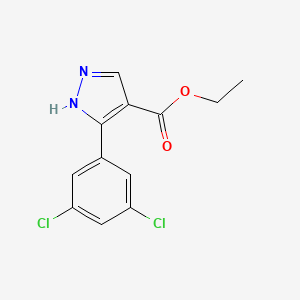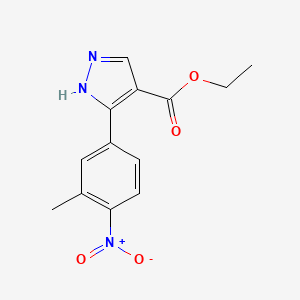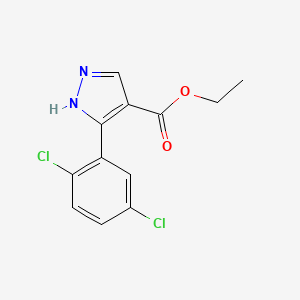
Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxy-3-nitrophenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Nitration: The nitration of 4-methoxyaniline to obtain 4-methoxy-3-nitroaniline.
Diazotization and Coupling: The diazotization of 4-methoxy-3-nitroaniline followed by coupling with ethyl acetoacetate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a base to form the pyrazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, a fully continuous-flow nitration and post-processing protocol can be employed to streamline the synthesis, quenching, neutralization, extraction, and separation steps .
化学反応の分析
Types of Reactions
Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: Ethyl 5-(4-methoxy-3-aminophenyl)-1H-pyrazole-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
作用機序
The mechanism of action of Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity.
類似化合物との比較
Similar Compounds
Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Lacks the methoxy group, which can influence its electronic properties and reactivity.
Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-3-carboxylate: The position of the carboxylate group is different, affecting its chemical behavior and applications.
Uniqueness
Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
特性
IUPAC Name |
ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-3-21-13(17)9-7-14-15-12(9)8-4-5-11(20-2)10(6-8)16(18)19/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMDORDJVPQCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890782.png)



![ethyl 5-[(2-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890807.png)
![ethyl 5-[(4-nitrophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890822.png)
![ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890832.png)






